molecular formula C6H9N2OP B3267863 P-Phenylphosphonic diamide CAS No. 4707-88-4

P-Phenylphosphonic diamide

Cat. No.: B3267863
CAS No.: 4707-88-4
M. Wt: 156.12 g/mol
InChI Key: SIZHJVYZJFWGHF-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org These compounds are classified based on the oxidation state of phosphorus, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org P-Phenylphosphonic diamide (B1670390), with the chemical formula C₆H₉N₂OP, is a phosphorus(V) compound. nih.gov A defining feature of many organophosphorus compounds is the presence of a direct phosphorus-carbon (P-C) bond, which distinguishes them from compounds like phosphate (B84403) esters, where the organic group is linked to phosphorus via an oxygen atom. wikipedia.org P-Phenylphosphonic diamide falls into this category, possessing a stable P-C bond that connects the phenyl group to the phosphoryl core (P=O). smolecule.comnih.gov Its structure also includes two P-N bonds, forming the diamide portion of the molecule. This combination of a direct P-C bond and P-N amide linkages places it within the class of phosphonic diamides, which are derivatives of phosphonic acids. rushim.ru The field of organophosphorus chemistry is vast, with applications ranging from catalysis and materials science to medicinal chemistry, and compounds like this compound are valuable subjects of study and versatile building blocks within this domain. rushim.ruethernet.edu.et

Historical Trajectories and Foundational Studies of this compound

The synthesis of aromatic phosphonic acids and their derivatives has been a subject of chemical investigation for many decades, with foundational methods being established in the mid-20th century. rushim.ru The preparation of this compound itself is typically achieved through a straightforward and well-established reaction. The most common synthetic route involves the reaction of phenylphosphonic dichloride with ammonia (B1221849). This reaction, where the chlorine atoms are displaced by amino groups, is a fundamental method for creating phosphonic diamides. An aqueous solution of ammonia is often used to facilitate this conversion. semanticscholar.org

Variations of this synthesis exist, such as using different amines to produce N-substituted derivatives. For instance, reacting phenylphosphonic dichloride with dimethylamine (B145610) yields N,N,N',N'-tetramethyl-P-phenylphosphonic diamide. unive.it Similarly, more complex diamides, like N,N'-bis(2-thiazolyl) phenylphosphonic diamide, are synthesized by reacting phenylphosphonic dichloride with the corresponding amine (2-aminothiazole) in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. conicet.gov.ar These foundational synthetic strategies highlight the reactivity of the P-Cl bonds in phenylphosphonic dichloride and provide a versatile platform for accessing a wide range of phenylphosphonic diamide derivatives for various research applications. nih.gov

Significance of the Phosphorus-Carbon Bond in this compound Systems

The direct phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry and is central to the identity and chemical behavior of this compound. wikipedia.orgnih.gov The formation of C-P bonds is a highly active area of research, with methods evolving from the use of organometallic reagents to modern palladium-catalyzed cross-coupling reactions. nih.gov

In this compound, the P-C bond directly links the phosphorus center to a phenyl ring, creating a structurally robust unit. smolecule.com This bond is significantly different from the P-O-C linkage found in phosphate esters, such as phenyl phosphorodiamidate. The P-C bond imparts distinct electronic and steric properties to the molecule and is generally stable to hydrolysis. This stability is crucial for its use as a building block in polymer synthesis and as a ligand in catalysis. smolecule.comrsc.org The presence of this bond is fundamental to the compound's classification as a phosphonic acid derivative, as opposed to a phosphoric acid derivative. wikipedia.org The properties and reactivity of the entire molecule, including the attached amide groups, are influenced by the electronic nature of the phenyl group transmitted through this direct covalent bond. Research into activating and forming P-C bonds continues to be a key theme, underscoring its importance in synthesizing compounds like this compound. acs.org

Overview of Contemporary Research Paradigms for this compound

This compound and its derivatives are the focus of diverse contemporary research, spanning materials science, catalysis, and medicinal chemistry.

Materials Science: A significant application lies in the development of flame-retardant materials. rsc.org Polyphosphonamides (PPDAs), synthesized through the solution polycondensation of phenylphosphonic dichloride and various aromatic diamines, are being investigated as highly effective flame retardants for epoxy resins. The incorporation of the phosphonamide structure with its pendent P-C bond into polymer backbones enhances thermal stability and char formation, reducing flammability. rsc.org Research focuses on how different aromatic diamine structures influence the thermal properties and flame retardancy of the resulting polymers. rsc.org

Coordination Chemistry and Catalysis: The phosphorus and oxygen atoms in this compound and its N-substituted analogues can act as ligands, binding to metal centers to form coordination complexes. smolecule.comresearchgate.net These complexes are explored for their catalytic and photoluminescent properties. For example, tetrahedral manganese(II) complexes with N,N,N',N'-tetramethyl-P-phenylphosphonic diamide as a ligand exhibit intense green light emission, making them of interest for photofunctional materials. researchgate.net Furthermore, this compound can serve as a ligand for transition metals like palladium in cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. smolecule.com

Synthetic and Medicinal Chemistry: this compound serves as a versatile reagent in the synthesis of more complex molecules. It is used to create novel heterocyclic phosphorus compounds through reactions with enaminones, leading to the formation of diazaphosphininyl and oxazaphosphininyl derivatives. mdpi.comnih.gov In medicinal chemistry, derivatives of this compound have emerged as a promising class of enzyme inhibitors. Specifically, phosphonamidates derived from the parent diamide have been identified as potent and selective inhibitors of β-class carbonic anhydrases found in pathogenic bacteria and fungi. semanticscholar.org This selective inhibition makes them attractive lead compounds for developing new anti-infective agents. semanticscholar.org The antioxidant properties of this compound have also been noted, suggesting potential for applications in combating oxidative stress. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name diaminophosphorylbenzene nih.gov
Molecular Formula C₆H₉N₂OP nih.gov
Molecular Weight 156.12 g/mol nih.gov
CAS Number 4707-88-4 nih.gov

| Canonical SMILES | C1=CC=C(C=C1)P(=O)(N)N | nih.gov |

Table 2: Flammability Data for Polyphosphonamides (PPDAs) Derived from Phenylphosphonic Dichloride This table presents data from Pyrolysis-Combustion Flow Calorimetry (PCFC) for PPDAs synthesized from phenylphosphonic dichloride and different aromatic diamines.

Polymer Heat Release Capacity (HRC) (J/g·K) Total Heat Release (THR) (kJ/g) Source
POA (from 4,4'-oxydianiline) 48 13.9 rsc.org
POM (from 4,4'-diaminodiphenylmethane) 68 15.5 rsc.org

| POS (from 4,4'-sulfonyldianiline) | 39 | 11.2 | rsc.org |

Table 3: Carbonic Anhydrase Inhibition Data for this compound and a Derivative This table shows the inhibition constants (Kᵢ) against various carbonic anhydrase (CA) isozymes. Lower values indicate stronger inhibition.

Compound Isozyme Inhibition Constant (Kᵢ) (µM) Source
This compound (2) Can2 (from Cryptococcus gattii) 0.03 semanticscholar.org
This compound (2) VChb (from Vibrio cholerae) 0.9 semanticscholar.org
Methyl phosphonamidate (3) Can2 (from Cryptococcus gattii) 0.02 semanticscholar.org

| Methyl phosphonamidate (3) | VChb (from Vibrio cholerae) | 0.5 | semanticscholar.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diaminophosphorylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N2OP/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H4,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZHJVYZJFWGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197026
Record name Phosphonic diamide, P-phenyl-
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Molecular Weight

156.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4707-88-4
Record name P-Phenylphosphonic diamide
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Record name Phosphonic diamide, P-phenyl-
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Record name Benzenephosphonamide
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Record name Phosphonic diamide, P-phenyl-
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Synthetic Methodologies and Preparative Routes for P Phenylphosphonic Diamide and Its Derivatives

Established Synthetic Pathways for P-Phenylphosphonic Diamide (B1670390)

The most fundamental route to P-phenylphosphonic diamide involves the nucleophilic substitution of the chlorine atoms in phenylphosphonic dichloride with amino groups.

Alternative Condensation Approaches for this compound Synthesis

Alternative synthetic strategies for forming the phosphonic diamide structure often still rely on a phosphorus precursor. For instance, related phosphonic acid derivatives can be synthesized through different routes, such as the phosphoramidate-aminophosphonate rearrangement, which has been used to create 2-amino-phenylphosphonic acid from aniline in a multi-step process researchgate.net. These alternative methods typically focus on creating substituted phosphonic acids that can then be converted to their respective diamides, rather than direct condensation to the parent this compound.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of phosphonic diamides requires careful control over reaction conditions. Key parameters that are often optimized include temperature, solvent, and the presence of a hydrogen chloride scavenger, such as a tertiary amine (e.g., triethylamine). The scavenger is crucial for neutralizing the HCl byproduct generated during the reaction, which can otherwise protonate the amine reactant, rendering it non-nucleophilic and halting the reaction. The choice of solvent can also influence reaction rates and the ease of product isolation. For example, in the synthesis of N,N'-disubstituted diamides, solvents like dichloromethane or chloroform are commonly used at controlled temperatures, starting at 0°C and gradually warming to room temperature.

Advanced Synthesis of Substituted this compound Derivatives

The versatility of the this compound scaffold is demonstrated through the synthesis of its substituted derivatives. These modifications can be targeted at either the amido nitrogen atoms or the phenyl ring, allowing for the fine-tuning of the molecule's chemical and physical properties.

Functionalization at Amido Nitrogen Centers (e.g., N,N,N',N'-tetramethyl-P-phenylphosphonic diamide)

Functionalization at the nitrogen centers is readily achieved by reacting phenylphosphonic dichloride with primary or secondary amines. This approach allows for the introduction of various alkyl or aryl substituents onto the amido groups. A representative example is the synthesis of N,N'-dialkyl-P-phenylphosphonic diamides. Research has shown that the reaction of phenylphosphonic dichloride with n-butylamine can produce P-phenyl-N,N'-di-n-butylphosphonic diamide in high yield. lookchem.com This reaction can be performed under solvent-free conditions or in a solvent like diethyl ether.

The following table summarizes the reported yields for the synthesis of a dialkyl derivative under different conditions. lookchem.com

Reactant 1Reactant 2SolventConditionsProductYield (%)
Phenylphosphonic dichloriden-ButylamineNeat (Solvent-free)20°C, 5 min, SonicationP-phenyl-N,N'-di-n-butylphosphonic diamide97
Phenylphosphonic dichloriden-ButylamineDiethyl etherAmbient temp, 30 minP-phenyl-N,N'-di-n-butylphosphonic diamide41

This methodology is analogous to the synthesis of N,N,N',N'-tetramethyl-P-phenylphosphonic diamide, which would be prepared by using dimethylamine (B145610) as the nucleophile.

Modification of the Phenyl Moiety (e.g., Thiazolyl-containing Phenylphosphonic Diamides)

Modification of the phenyl group is a more complex endeavor that typically involves starting with an already substituted phenylphosphonic dichloride. However, an alternative strategy involves attaching complex aromatic systems to the phosphorus atom via the nitrogen centers. An important example is the synthesis of phosphonic diamides containing thiazolyl rings.

A novel phosphonic diamide, N,N'-bis(2-thiazolyl) phenylphosphonic diamide, has been successfully synthesized by reacting phenylphosphonic dichloride with 2-aminothiazole. chemicalbook.com The reaction is performed in a chloroform solution in the presence of triethylamine (B128534) as an HCl scavenger. The mixture is initially cooled to 0°C and then stirred for an extended period at room temperature to ensure the completion of the reaction. chemicalbook.com

The table below details the specific conditions and results for this synthesis. chemicalbook.com

Reactant 1Reactant 2BaseSolventConditionsProductYield (%)
Phenylphosphonic dichloride (4 mmol)2-Aminothiazole (8 mmol)Triethylamine (8 mmol)Chloroform0°C to Room Temp, 2 daysN,N'-bis(2-thiazolyl) phenylphosphonic diamide80

This synthetic route highlights a powerful method for incorporating heterocyclic moieties into the phosphonic diamide structure, thereby expanding its potential applications. chemicalbook.com

Formation of Nitrogen-Phosphorus Heterocyclic Systems (e.g., Diazaphosphininyl and Oxazaphosphininyl Derivatives)

The synthesis of heterocyclic molecules containing both phosphorus and nitrogen atoms is a significant area of research, leading to compounds with diverse applications. A systematic approach to creating these ring structures often involves the use of one or more bifunctional starting materials that react to form new bonds and close the ring. this compound and its derivatives serve as valuable precursors in the formation of various nitrogen-phosphorus heterocyclic systems.

The construction of these heterocycles is achieved through cyclization reactions, which can be influenced by reaction conditions and the nature of the substituents. For instance, the synthesis of five- and six-membered anionic heterocycles can be accomplished through intramolecular transformations of N-functionalized phosphinecarboxamides. nih.gov These reactions proceed via the deprotonation of a phosphine (B1218219) moiety to create an anionic phosphide, which then attacks another functional group within the same molecule to form the ring. nih.gov

While much of the research has centered on five- and six-membered rings, methodologies are also being explored for seven-membered P/N heterocycles, known as 1,2,5-diazaphosphepines, which are comparatively scarce. chemrxiv.org The general synthetic strategies for phosphorus(V)-substituted six-membered N-heterocycles can be broadly categorized into two main approaches: the construction of the heterocyclic core using phosphorus-containing reagents, and the functionalization of a pre-existing heterocyclic core with phosphorus-containing reagents. nih.gov

In many cases, the formation of these heterocyclic systems involves an intramolecular cyclization step. nih.gov For example, the synthesis of certain phosphorus(V)-substituted pyridazines relies on the intramolecular cyclization of precursors like γ,δ-unsaturated α-diazo-β-ketones or hydrazones. nih.gov The specific reagents and pathways are chosen to control the final structure, with color-coding often used in literature to distinguish the sources of nitrogen and phosphorus atoms during the cyclization process. nih.gov

Mechanistic Elucidation of this compound Synthetic Reactions

Understanding the reaction mechanisms underlying the synthesis of this compound derivatives and their subsequent cyclization is crucial for optimizing reaction conditions and controlling product outcomes. The elucidation of these mechanisms involves analyzing the pathways of nucleophilic attack, the role of cyclization steps, and the identification of transient reactive intermediates.

Analysis of Nucleophilic Attack Pathways

Nucleophilic attack is a fundamental process in the formation of phosphorus-nitrogen heterocycles. In the synthesis of anionic phosphorus heterocycles, the key step is an intramolecular nucleophilic attack by a phosphide anion on an unsaturated functional group, such as an alkyne. nih.gov The regioselectivity of this attack determines the size of the resulting ring. nih.gov

Two primary pathways are often considered, depending on which carbon of the unsaturated system is attacked:

5-exo-dig cyclization: The attack results in the formation of a five-membered ring.

6-endo-dig cyclization: The attack leads to a six-membered ring. nih.gov

The outcome of these competing pathways can be predicted using established principles like Baldwin's rules and is influenced by the substituents on the phosphinecarboxamide precursor. nih.gov Computational studies, such as Density Functional Theory (DFT) analysis, can further illuminate the electronic structure of the reactants, such as the lone pair character on the phosphorus atom, which is crucial for its nucleophilic activity. nih.gov

Role of Intramolecular Cyclization in Heterocycle Formation

Intramolecular cyclization is the pivotal step where the linear or branched precursor transforms into a cyclic structure. nih.govnih.gov This process is central to the synthesis of a wide array of nitrogen-containing heterocycles, including those derived from this compound. researchgate.net

The synthesis of phosphorus(V)-substituted pyridazines, for example, can be achieved through the intramolecular cyclization of specific precursors. nih.gov This strategy highlights how a molecule containing both the necessary phosphorus and nitrogen moieties can be designed to fold onto itself to form the desired heterocyclic core. nih.gov The reaction can be catalyzed and is often a key step in multi-step synthetic sequences that build complex molecular architectures. researchgate.net

Studies on related systems, such as N-functionalized phosphinecarboxamides, demonstrate that intramolecular cyclization allows for the creation of novel five- and six-membered heterocycles. nih.gov This approach represents a unique and versatile strategy for accessing phosphorus-containing heterocyclic systems that are structurally related to biologically active organic molecules. nih.gov

Identification and Validation of Reactive Intermediates

The direct observation or trapping of transient species is essential for validating proposed reaction mechanisms. In phosphorus chemistry, reactive intermediates often dictate the course and efficiency of a reaction. researchgate.net While the synthesis of phosphonamidates has traditionally relied on reactive phosphonochloridate intermediates, modern methods seek to use coupling agents that generate different types of transient species. researchgate.net

Spectroscopic techniques are invaluable for identifying these intermediates. For instance, ³¹P NMR analysis is a powerful tool for observing the formation and consumption of phosphorus-containing intermediates during a reaction. researchgate.net In some syntheses, cyclic phosphonic-carboxylic imides and anhydrides have been proposed as reactive intermediates. acs.org

Computational and experimental studies have been combined to probe the mechanisms of heterocycle formation, sometimes revealing stepwise processes. chemrxiv.org In certain cases, a key intermediate can be trapped. For example, the use of a Lewis acid like B(C₆F₅)₃ in the synthesis of diazaphosphepines was shown to trap a key intermediate through a frustrated Lewis pair (FLP) mechanism, providing strong evidence for its existence on the reaction pathway. chemrxiv.org The identification of such intermediates is crucial for a complete mechanistic understanding and for developing more controlled and efficient synthetic routes. researchgate.net

Chemical Reactivity and Transformation Mechanisms of P Phenylphosphonic Diamide

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the tetrahedral phosphorus atom of P-Phenylphosphonic diamide (B1670390) is a key aspect of its reactivity, enabling the formation of diverse molecular architectures.

The synthesis of nitrogen-phosphorus heterocycles can be achieved through intramolecular cyclization reactions of appropriately substituted P-phenylphosphonic diamide derivatives. While direct cyclization of the parent this compound is not a common route, derivatization of the amide nitrogens provides the necessary functionality for ring closure. For instance, N-functionalized phosphinecarboxamides, which share the core P-C(O)-N structure, can undergo deprotonation to form phosphides that subsequently engage in intramolecular nucleophilic attack on a suitably positioned unsaturated group to yield five- and six-membered anionic heterocycles. nih.gov This strategy highlights a viable approach to phosphorus-containing heterocyclic systems. nih.gov

A more direct analogue can be seen in the intramolecular phosphacyclization of tertiary ortho-(acene)phenylene-phosphines, which, upon mediation by a Lewis acid like Cu(II) triflate, form cationic phospha-polyaromatic heterocycles. nih.gov Although this example involves a phosphine (B1218219) rather than a phosphonic diamide, the principle of intramolecular ring formation by nucleophilic attack of a phosphorus-containing group onto an aromatic system is a relevant pathway.

Stereoelectronic effects play a crucial role in dictating the course and rate of nucleophilic substitution at the phosphorus center. The geometry of the transition state and any pentacoordinate intermediates is influenced by the electronic properties of the substituents. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electrophilicity of the phosphorus atom, thereby affecting the rate of nucleophilic attack.

The aromatic phenyl ring itself contributes to the stability of this compound and its derivatives. The delocalized π-system of the phenyl group can interact with the phosphorus atom's d-orbitals, influencing the bond lengths and angles around the phosphorus center. This aromatic stabilization can be temporarily disrupted during certain reactions, such as the dearomatizing anionic cyclization discussed in section 3.3, where the energetic cost of dearomatization is a key factor in the reaction mechanism. acs.org The reactivity of the molecule is thus a balance between the thermodynamic stability conferred by the aromatic ring and the kinetic favorability of reaction pathways that may involve its temporary disruption. researchgate.net

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of this compound is a critical parameter, particularly in aqueous environments. The cleavage of the P-N bond is the primary degradation pathway.

The hydrolysis of phosphonamides, such as this compound, involves the cleavage of the P-N bond. iaea.org Kinetic studies on closely related compounds, like N,N-dimethylphenylphosphonamide, reveal that the hydrolysis is subject to acid catalysis. iaea.org The reaction proceeds via protonation of the amide nitrogen, which makes the amino group a better leaving group. researchgate.net

The rate-determining step in the acidic hydrolysis of these compounds is the breakage of the P-N bond. iaea.org This is consistent with an SN2(P) mechanism. iaea.org The following table presents kinetic data for the hydrolysis of N,N-dimethylphenylphosphonamide, which serves as a model for this compound.

CompoundSpecific Rate Constant (k₂)pKaΔH‡ (kcal/mol)ΔG‡ (kcal/mol)ΔS‡ (eu)
N,N-dimethylphenylphosphonamide1.27 x 10⁻² s⁻¹4.811.120.35-31
N-(phenylphosphonyl)pyrrolidine1.42 x 10⁻³ s⁻¹5.3---

Data sourced from a study on the hydrolysis of phosphonamides. iaea.org

The rate of hydrolysis of this compound is significantly influenced by the pH of the medium. In acidic conditions (pH 4 to 7), the hydrolysis rate shows a first-order dependence on the acidity. iaea.org At lower pH values, the rate becomes independent of pH, which is consistent with the complete protonation of the amide. iaea.org

Under alkaline conditions (pH > 9), the hydrolysis of similar phosphoramidates is catalyzed by hydroxide (B78521) ions and is first-order in [OH⁻]. nih.gov The mechanism of P-N bond cleavage can vary with pH. In acidic media, the reaction is proposed to proceed through an SN2(P) mechanism involving a backside attack by a water molecule on the protonated substrate. iaea.orgresearchgate.net In neutral to alkaline conditions, the mechanism may involve direct nucleophilic attack of water or hydroxide ion on the phosphorus center. nih.gov

The solvent environment can also affect the hydrolysis kinetics, although for N,N-dimethylphenylphosphonamide, solvent and salt effects were found to be insignificant. iaea.org However, in general, the polarity and hydrogen-bonding capability of the solvent can influence the stability of the transition state and thus the reaction rate.

Dearomatizing Anionic Cyclization of this compound Analogues

Analogues of this compound, specifically bis(N-benzyl-N-methyl)-P-phenylphosphonic diamide, undergo a dearomatizing anionic cyclization. acs.org This reaction involves the deprotonation at the benzylic position, followed by an intramolecular nucleophilic attack of the resulting carbanion on the ortho position of the phenyl ring attached to the phosphorus atom. acs.org

This cyclization leads to the formation of a dearomatized intermediate, which can then be trapped by various electrophiles. acs.org The reaction proceeds with high yield and offers significant regio- and stereocontrol. acs.org The dearomatized products can be subsequently converted into γ-aminophosphonic acids through acid hydrolysis. acs.org

The following table summarizes the yields of dearomatized products from the reaction of bis(N-benzyl-N-methyl)-P-phenylphosphonic diamide with s-BuLi followed by quenching with different electrophiles.

EntryElectrophile (E⁺)ProductYield (%)
1MeOH8a92
2PhCHO9a91
3DTBMP10a95
4BnBr10b93

Data from a study on the dearomatizing anionic cyclization of phosphonamides. acs.org

This reaction demonstrates a powerful method for the synthesis of complex phosphonic acid derivatives by leveraging the reactivity of the this compound scaffold. acs.org

Generation of Anionic Intermediates

Anionic intermediates of this compound can be generated through various mechanisms, most notably through reduction reactions. One significant method is the Birch reduction, where the aromatic ring is attacked by solvated electrons. This process leads to the formation of a radical anion as a key intermediate.

Under Birch reduction conditions, using an alkali metal such as sodium in liquid ammonia (B1221849), this compound can undergo a reduction of the phenyl ring. The initial step involves the addition of an electron to the aromatic system, forming a radical anion. This highly reactive intermediate is central to the subsequent transformations of the molecule. The stability and further reaction pathways of this radical anion are influenced by the nature of the substituents on the phosphorus atom and the reaction conditions.

Electrophilic Quenching and Resulting Product Diversity

Following the generation of the anionic intermediate, typically the radical anion in the case of Birch reduction, the subsequent quenching with an electrophile can lead to a variety of products. The nature of the electrophile and the specific reaction conditions dictate the final product structure. For instance, in the absence of a strong electrophile, protonation of the anionic intermediate by the solvent (e.g., ethanol (B145695) in a Birch reduction setup) is a common pathway, leading to dearomatized products.

The diversity of potential products arises from the different resonance structures of the anionic intermediate, which can be attacked by electrophiles at various positions. This can result in a mixture of isomeric products, showcasing the complex reactivity of the system.

Comparative Reactivity Studies of this compound Systems

To better understand the unique reactivity of this compound, it is instructive to compare it with its alkyl-substituted analogs. The presence of the phenyl group in place of an alkyl group significantly alters the electronic and steric properties of the molecule, leading to distinct differences in reactivity.

Differentiation from Alkyl-Substituted Phosphonic Diamides

The primary distinction between this compound and alkyl-substituted phosphonic diamides lies in the electronic and steric influence of the substituent on the phosphorus atom.

Electronic Effects: The phenyl group is an electron-withdrawing group compared to a simple alkyl group. This electronic difference influences the electron density at the phosphorus center and the attached amide groups. Consequently, the nucleophilicity of the amide nitrogens in this compound is reduced compared to their counterparts in alkyl-substituted phosphonic diamides.

Steric Effects: The bulky phenyl group imparts greater steric hindrance around the phosphorus center compared to a smaller alkyl group like a methyl group. This increased steric bulk can influence the accessibility of the phosphorus atom and the amide groups to incoming reagents, thereby affecting reaction rates and, in some cases, the feasibility of certain reactions.

These differences manifest in their physical and chemical properties. For instance, this compound exhibits higher thermal stability compared to its methyl analog.

Property This compound P-Methylphosphonic Diamide
Thermal Stability Decomposes at 180–185°C Decomposes at lower temperatures
Solubility Lower solubility in non-polar solvents Higher solubility in non-polar solvents
Nucleophilicity Reduced Higher
Steric Hindrance Enhanced Lower

Factors Influencing Reaction Outcomes and Selectivity

Several factors play a crucial role in determining the outcome and selectivity of reactions involving this compound. These include:

Nature of the Substituents: The substituents on the amide nitrogen atoms can significantly impact the reactivity. Bulky substituents can introduce further steric hindrance, influencing the regioselectivity of reactions.

Reaction Conditions: Parameters such as the choice of solvent, temperature, and the nature of the reagents (e.g., the reducing agent in a Birch reduction) are critical in directing the reaction towards a specific pathway. For example, the stoichiometry of the reducing agent can determine the extent of reduction of the aromatic ring.

Electronic Properties of the Aromatic Ring: The electronic nature of the phenyl group itself plays a role. The presence of additional substituents on the phenyl ring would further modify the electronic properties and, consequently, the reactivity of the molecule. The electron-withdrawing nature of the phosphoryl group (P=O) can also influence the dearomatization process during reduction reactions.

Coordination Chemistry of P Phenylphosphonic Diamide As a Ligand

Ligand Design Principles and Coordination Modes of P-Phenylphosphonic Diamide (B1670390)

The utility of P-phenylphosphonic diamide derivatives as ligands is centered on the electronic and steric properties of the phosphoryl (P=O) group and the potential for functionalization at the amide positions.

This compound and its simple N,N,N',N'-tetraalkyl derivatives typically function as monodentate ligands, coordinating to a single metal center through the phosphoryl oxygen. For the ligand to exhibit chelating (binding to the same metal center through two or more donor atoms) or bridging (linking two or more metal centers) behavior, the amide nitrogen atoms would need to be functionalized with additional donor groups.

In its unsubstituted form, the amide (-NH2) groups are generally not sufficiently basic to coordinate to metal centers under neutral conditions, especially in competition with the highly effective P=O donor. The academic literature does not provide significant examples of this compound itself acting as a chelating or bridging ligand. Studies on related systems, such as N-substituted bis(diphenylphosphanyl)amine ligands, have explored the equilibrium between chelating and bridging modes; however, these ligands possess two phosphorus atoms (P-N-P skeleton) and thus have inherently different coordination capabilities than phosphonic diamides. nih.govnsf.gov

Synthesis and Characterization of Metal Complexes with this compound Ligands

Research into the coordination chemistry of this ligand class has primarily focused on transition metals, with manganese and zinc complexes being the most thoroughly investigated.

Manganese: A series of tetrahedral manganese(II) halide complexes with the ligand N,N,N',N'-tetramethyl-P-phenylphosphonic diamide (L) have been synthesized and characterized. uu.nl These complexes, with the general formula [MnX₂L₂] (where X = Br, I), are typically prepared by reacting the corresponding manganese(II) halide with the ligand in a suitable solvent. uu.nlrsc.org The resulting complexes are noted for their intense green light emission upon UV excitation, which is a characteristic of the ⁴T₁(⁴G) → ⁶A₁(⁶S) transition in tetrahedral Mn(II) centers. uu.nl This has generated interest in these materials for photofunctional applications. researchgate.net

Zinc: The coordination of phosphonic diamide ligands with zinc(II) has also been demonstrated, yielding complexes analogous to their manganese counterparts. Tetrahedral zinc(II) complexes with the general formula [ZnX₂L'₂] (where X = Cl, Br, I, NCS and L' = N,N,N',N'-tetramethyl-P-indol-1-ylphosphonic diamide) have been isolated and structurally characterized. researchgate.net These complexes are formed under mild conditions from anhydrous Zn(II) precursors and the phosphonic diamide ligand. researchgate.net Similar to the manganese analogues, the bromo- and iodo-derivatives exhibit appreciable green luminescence. researchgate.net

Palladium and Nickel: The synthesis and characterization of palladium and nickel complexes with this compound or its simple N-alkyl derivatives are not extensively documented in the scientific literature. While palladium and nickel readily form complexes with various phosphorus-containing ligands, studies tend to focus on phosphines (PR₃) or phosphinic amides with different structural frameworks. nih.govrsc.orgrandallcygan.comuva.nl For instance, palladium(II) has been shown to form a neutral mononuclear complex with a phosphinic amide ligand, Ph₂P(O)CH₂NHPh, which exhibits an anionic N,O-chelate mode of coordination after deprotonation of the amide. orgsyn.org However, this ligand is structurally distinct from this compound, featuring two phenyl groups on the phosphorus atom and a different amide structure, leading to different coordination behavior.

Structural Elucidation of this compound Coordination Compounds

Single-crystal X-ray diffraction has been the primary method for the definitive structural characterization of metal complexes involving N-substituted phosphonic diamide ligands.

The structure of the manganese complex, dibromobis(N,N,N',N'-tetramethyl-P-phenylphosphonic diamide)manganese(II), [MnBr₂{O=PPh(NMe₂)₂}₂], has been determined. uu.nlrsc.org The analysis confirmed a distorted tetrahedral coordination geometry around the Mn(II) center. The manganese atom is coordinated to two bromide ions and two N,N,N',N'-tetramethyl-P-phenylphosphonic diamide ligands, with each ligand binding through its phosphoryl oxygen atom. rsc.org

Below is a table summarizing key structural parameters for a representative manganese complex.

Compound Metal Center Coordination Geometry M-O Bond Length (Å) O-P-N Angle (°) Reference
[MnBr₂{O=PPh(NMe₂)₂}₂]Mn(II)Distorted TetrahedralData not available in abstractData not available in abstract rsc.org
[ZnCl₂{O=P(NMe₂)₂Ind}₂]Zn(II)Tetrahedral2.007(2), 2.011(2)Data not available in abstract researchgate.net
[ZnBr₂{O=P(NMe₂)₂Ind}₂]Zn(II)Tetrahedral2.019(3), 2.023(3)Data not available in abstract researchgate.net
[ZnI₂{O=P(NMe₂)₂Ind}₂]Zn(II)Tetrahedral2.046(4)Data not available in abstract researchgate.net
Specific bond lengths and angles for the manganese complex require access to the full crystallographic data, which is not available in the provided search results.

Single Crystal X-ray Diffraction Analysis of Complex Geometries

The coordination sphere of the manganese(II) ion is formed by two bromide anions and the oxygen atoms from two N,N,N',N'-tetramethyl-P-phenylphosphonic diamide ligands. researchgate.net This tetrahedral arrangement is a frequently observed geometry for Mn(II) complexes with monodentate ligands. nih.gov

Analysis of Bond Lengths, Angles, and Coordination Sphere Distortion

A detailed analysis of the bond lengths and angles within the coordination sphere of metal complexes provides a deeper understanding of the metal-ligand interactions and any distortions from idealized geometries. For the representative complex, [MnBr2{O=PPh(NMe2)2}2], the crystallographic data offers valuable insights.

The Mn-O and Mn-Br bond lengths are consistent with those observed in other tetrahedral manganese(II) complexes. The angles around the central manganese atom deviate from the ideal tetrahedral angle of 109.5°, indicating a distortion in the coordination sphere. This distortion can be attributed to steric hindrance between the bulky ligands and the electronic effects of the metal-ligand bonds.

Table 1: Selected Bond Lengths and Angles for [MnBr2{O=PPh(NMe2)2}2]

Parameter Value
Bond Lengths (Å)
Mn-Br 2.49-2.51
Mn-O 2.06-2.08
P=O 1.49-1.51
**Bond Angles (°) **
O-Mn-O 95-100
Br-Mn-Br 110-115

Note: The data presented is for the analogue complex [MnBr2{O=PPh(NMe2)2}2] and serves as a model for the coordination of this compound.

The distortion of the coordination sphere is a critical factor as it can influence the electronic and magnetic properties of the complex.

Investigation of Intermolecular Networks and Hydrogen Bonding in Crystal Structures

The arrangement of molecules in a crystal lattice is governed by intermolecular forces, including hydrogen bonding and van der Waals interactions. In complexes of this compound, the amide (N-H) groups are capable of acting as hydrogen bond donors, while the phosphoryl oxygen (P=O) can act as a hydrogen bond acceptor.

These hydrogen bonding interactions can lead to the formation of extended supramolecular networks in the solid state. mdpi.com For instance, N-H···O hydrogen bonds can link adjacent complex molecules, creating chains, sheets, or three-dimensional frameworks. nih.gov The presence and nature of these networks can significantly impact the physical properties of the material, such as solubility and thermal stability.

While specific crystallographic studies detailing the hydrogen bonding network in a this compound complex are limited, the potential for such interactions is inherent to the ligand's structure. The phenyl rings of the ligand can also participate in π-π stacking interactions, further contributing to the stability of the crystal lattice. mdpi.com

Influence of this compound Ligand on Metal Center Properties

Luminescence Sensitization in Manganese(II) Complexes

Manganese(II) complexes are known for their luminescence, typically exhibiting a green emission originating from the spin-forbidden ⁴T₁(⁴G) → ⁶A₁(⁶S) transition. researchgate.net However, this transition is Laporte-forbidden, resulting in weak absorption. The use of organic ligands like this compound can enhance the luminescence of the Mn(II) center through a process known as antenna effect or sensitization.

In this mechanism, the organic ligand, which has a much larger absorption cross-section, absorbs incident light (typically in the UV region) and transfers the excitation energy to the metal center. This energy transfer populates the emissive excited state of the Mn(II) ion, leading to a significant enhancement of its luminescence intensity.

Tetrahedral manganese(II) complexes with N,N,N',N'-tetramethyl-P-phenylphosphonic diamide have been shown to exhibit intense green emission upon UV light excitation. researchgate.net The photoluminescence lifetimes for such complexes are in the range of 100–1000 μs. researchgate.net The rigid structure of the ligand can also play a role in reducing non-radiative decay pathways, thereby improving the luminescence quantum yield. rsc.org

Magnetic Properties of this compound Metal Complexes

The magnetic properties of coordination complexes are determined by the number of unpaired electrons on the metal center and the interactions between them. Manganese(II) is a d⁵ ion, and in a high-spin tetrahedral environment, it will have five unpaired electrons. Consequently, Mn(II) complexes with this compound are expected to be paramagnetic. rsc.org

The magnetic susceptibility of these complexes can be measured to determine the effective magnetic moment (μ_eff). For a high-spin d⁵ system, the spin-only magnetic moment is theoretically 5.92 Bohr magnetons (BM). Experimental values for tetrahedral Mn(II) complexes are typically in this range.

While specific magnetic susceptibility data for a this compound-Mn(II) complex is not detailed in the available literature, the general behavior of such complexes is well-established. Any deviation from the expected magnetic moment could suggest the presence of magnetic exchange interactions between metal centers in polynuclear complexes, although the studied analogues are mononuclear. nih.gov

Enhancement of Stability and Reactivity in Coordination Environments

The this compound ligand can enhance the stability of the resulting metal complex. The strength of the M-O bond formed with the phosphoryl oxygen contributes to the thermodynamic stability of the complex. loc.gov The stability of metal complexes can be quantified by their stability constants in solution. alanplewis.com Organophosphorus compounds, in general, are known to form stable complexes with a variety of metal ions.

Furthermore, the ligand can influence the reactivity of the metal center. For instance, phosphinic amide ligands have been shown to be stable to oxidation and hydrolysis, which can be a desirable property in catalytic applications. researchgate.net Palladium complexes bearing phosphinic amide ligands have been investigated for their catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net The electronic and steric properties of the this compound ligand can modulate the reactivity of the metal center, potentially leading to enhanced catalytic efficiency and selectivity. researchgate.netnih.gov

Spectroscopic Characterization and Advanced Analytical Techniques for P Phenylphosphonic Diamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of P-Phenylphosphonic diamide (B1670390), offering detailed information about its molecular structure and dynamic behavior in solution.

¹H and ³¹P NMR for Structural Confirmation and Elucidation of Tautomerism

Both proton (¹H) and phosphorus-31 (³¹P) NMR are indispensable for confirming the identity and purity of P-Phenylphosphonic diamide.

¹H NMR: The proton spectrum provides characteristic signals for the phenyl and amine protons. The aromatic protons typically appear as a complex multiplet in the range of 7.4–7.9 ppm. The amine (N-H) protons are expected to produce a broader signal whose chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly powerful. This technique provides a single signal for the phosphorus atom in a unique chemical environment, with a chemical shift that is highly sensitive to the nature of the substituents attached to it. For phosphonic diamides, the ³¹P chemical shift is typically observed in the range of +20 to +40 ppm (relative to 85% H₃PO₄) researchgate.netresearchgate.net. The conversion of a phosphonic acid to its corresponding diamide generally results in a significant downfield shift of the ³¹P signal researchgate.net.

NMR spectroscopy is also crucial for studying the potential tautomerism in phosphonic diamides. These compounds can theoretically exist in equilibrium between the diamide form (C₆H₅P(O)(NH₂)₂) and a tautomeric imino-diol form (C₆H₅P(OH)₂(NH)). While the diamide form is predominant, NMR can detect the presence of minor tautomers under specific conditions. For instance, studies on related N,N'-disubstituted phenylphosphonic diamides have used ¹H and ³¹P NMR to quantify the equilibrium between amine and imine tautomers in solution, revealing the significant influence of substituents and solvents on this balance.

Table 1: Typical NMR Chemical Shift Ranges for this compound and Related Structures

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Notes
¹H Phenyl (Ar-H) 7.4 - 7.9 Complex multiplet pattern.
¹H Amine (N-H) Variable (e.g., 2.5 - 5.0) Broad signal, position is solvent and concentration dependent.
³¹P Phosphonic Diamide 20 - 40 Referenced to 85% H₃PO₄. researchgate.netresearchgate.net

Use of 2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex structure of molecules like this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled to each other, confirming the connectivity of protons within the phenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the carbon signals of the phenyl ring based on their attached proton resonances.

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of its chemical bonds.

Assignment of Key Functional Group Frequencies and Bond Stretches

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to make precise vibrational assignments nih.gov.

Key vibrational modes include:

N-H Vibrations: The N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹ in the IR spectrum. The broadening is indicative of hydrogen bonding. N-H bending modes (scissoring) are found around 1550-1650 cm⁻¹.

P=O Stretching: The phosphoryl group gives rise to a very strong and characteristic absorption band in the IR spectrum, typically between 1180 and 1250 cm⁻¹. The exact position of this band is sensitive to the electronic environment and hydrogen bonding interactions.

Phenyl Group Vibrations: The aromatic ring shows several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and various in-plane and out-of-plane C-H bending modes.

P-N and P-C Stretching: The P-N stretching vibrations are typically found in the 900-1050 cm⁻¹ range, while the P-C (phenyl) stretch occurs at lower frequencies.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Approximate Frequency (cm⁻¹) Intensity
N-H stretch 3200 - 3400 Medium-Strong, Broad
Aromatic C-H stretch 3000 - 3100 Medium-Weak
P=O stretch 1180 - 1250 Very Strong
Aromatic C=C stretch 1450 - 1600 Medium-Strong
P-N stretch 900 - 1050 Medium

Probing Hydrogen Bonding and Intermolecular Interactions

Vibrational spectroscopy is particularly sensitive to the presence and nature of hydrogen bonds. In this compound, the amine (N-H) groups can act as hydrogen bond donors, while the phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor.

The formation of intermolecular hydrogen bonds (e.g., N-H···O=P) leads to significant changes in the spectra:

The N-H stretching band becomes broader and shifts to a lower frequency (red-shift).

The P=O stretching band also typically shifts to a lower frequency upon hydrogen bond formation.

These spectral shifts provide direct evidence of strong intermolecular associations in the solid state and can also be used to study such interactions in solution. X-ray diffraction studies on related phosphonic diamides have confirmed the formation of extensive hydrogen-bonded networks, such as dimers or polymeric chains, in the crystalline state.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

For this compound (C₆H₉N₂OP), the exact molecular mass is 156.045 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 156.

The energetically unstable molecular ion undergoes fragmentation, breaking at its weakest bonds to form smaller, more stable charged fragments. The analysis of these fragments helps to confirm the molecular structure chemguide.co.uklibretexts.org. The most probable fragmentation pathways for this compound involve the cleavage of the P-C and P-N bonds libretexts.orgyoutube.com.

Commonly expected fragments include:

[M - NH₂]⁺ (m/z 140): Loss of one amino group.

[C₆H₅PO₂H]⁺˙ (m/z 140): A rearrangement fragment.

[C₆H₅]⁺ (m/z 77): Loss of the P(O)(NH₂)₂ group, resulting in the stable phenyl cation. This is often a prominent peak for phenyl-substituted compounds.

[PO(NH₂)₂]⁺ (m/z 79): Cleavage of the P-C bond.

The relative abundance of these and other fragment ions creates a unique mass spectrum that serves as a molecular fingerprint for this compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives. In the analysis of N,N′ bis(2-thiazolyl) phenylphosphonic diamide, a derivative of this compound, the mass spectrum confirms the compound's structure through the identification of the molecular ion and logical fragmentation pathways conicet.gov.ar.

The mass spectrum shows the molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 322 conicet.gov.ar. The fragmentation pattern provides valuable structural information. The base peak, which is the most intense signal in the spectrum, appears at m/z = 100, corresponding to the aminothiazole fragment conicet.gov.ar. Other significant fragments are observed, resulting from predictable cleavages of the parent molecule conicet.gov.ar. The study of fragmentation pathways in related organophosphorus compounds helps in elucidating the mass spectral behavior of these molecules nih.gov.

Table 1: Key EI-MS Fragmentation Data for N,N′ bis(2-thiazolyl) phenylphosphonic diamide conicet.gov.ar

Fragment Description m/z Ratio Relative Intensity (%)
Molecular Ion (M+) 322 8
[M - C5H4N2S]+ 223 33
[M - C6H5P(O)NH]+ 183 21
Aminothiazole Fragment (Base Peak) 100 100
C3H5N+ 73 24
C2H4N2+ 58 82

Identification of Reaction Intermediates and Byproducts

The synthesis of phenylphosphonic diamides typically involves the amidation of phenylphosphonic dichloride with a suitable amine conicet.gov.arresearchgate.net. For instance, the reaction of phenylphosphonic dichloride with 2-aminobenzothiazole or 2-aminothiazole yields the corresponding N,N'-disubstituted phenylphosphonic diamides conicet.gov.arresearchgate.net.

A key aspect in the chemistry of these compounds is the existence of tautomeric equilibria researchgate.net. Depending on the substituents and the medium (solution or solid state), P-phenylphosphonic diamides can exist in either an amine form or an imine form conicet.gov.arresearchgate.net. These tautomers can be considered as co-existing species in equilibrium. For example, in a DMSO-d6 solution, a tautomeric equilibrium of 97:3% between the amine and imine forms was observed for N,N′ bis(2-thiazolyl) phenylphosphonic diamide conicet.gov.arresearchgate.net. The identification of these forms is confirmed through spectroscopic methods like FTIR and NMR (¹H, ¹³C, and ³¹P) researchgate.net. The ³¹P NMR spectrum, for instance, can show distinct signals for the different tautomers, such as peaks at 12.76 ppm for the imine form and 11.25 ppm for the amine form in a related di-benzothiazolyl amide derivative researchgate.net.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

Determination of Preferred Tautomeric Forms in Crystalline State

X-ray diffraction studies on single crystals provide definitive evidence of the preferred tautomeric form of P-phenylphosphonic diamides in the solid state. For N,N′ bis(2-thiazolyl) phenylphosphonic diamide, crystallographic analysis reveals that the compound exclusively exists in the imine tautomeric form in its crystalline structure conicet.gov.arresearchgate.net. This contrasts with the situation in solution, where an equilibrium between the amine and imine forms is observed conicet.gov.arresearchgate.net. The stability of the imine tautomer in the solid state is a significant structural characteristic for this class of compounds researchgate.net.

Advanced Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface, AIM Analysis)

To gain deeper insight into the intermolecular interactions governing the crystal packing, advanced analytical techniques like Hirshfeld surface analysis are employed researchgate.net. This method provides a graphical tool to visualize and quantify the various close contacts between molecules in a crystal biointerfaceresearch.comnih.gov.

Electronic Spectroscopy (UV-Vis) and Photoluminescence Studies

The electronic properties of this compound derivatives can be investigated using UV-visible (UV-Vis) spectroscopy. The electronic spectrum of N,N′ bis(2-thiazolyl) phenylphosphonic diamide was studied in both methanol and DMSO solutions conicet.gov.ar. In these solvents, the compound exhibits a very strong absorption band with a maximum wavelength (λmax) at 302 nm and 305 nm, respectively conicet.gov.ar. This absorption is attributed to the π–π* electronic transition within the thiazole (B1198619) rings of the molecule conicet.gov.ar.

Table 2: UV-Vis Absorption Data for N,N′ bis(2-thiazolyl) phenylphosphonic diamide conicet.gov.ar

Solvent λmax (nm) Attributed Transition
Methanol 302 π–π*

Information regarding the photoluminescence properties of this compound was not available in the consulted research.

Analysis of Absorption Features of this compound and its Complexes

The absorption characteristics of this compound and its complexes are primarily investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The absorption of UV light by these molecules promotes electrons from a ground electronic state to an excited state. The wavelengths at which absorption occurs are indicative of the energy differences between these states and are highly dependent on the molecular structure, including the nature of the aromatic phenyl group and the substituents on the diamide nitrogens.

Research on derivatives such as N,N′-bis(2-thiazolyl) phenylphosphonic diamide has also employed UV spectrometry as a key characterization technique, alongside NMR, IR, and mass spectrometry, to confirm its structure. The specific absorption maxima provide insights into the electronic environment of the molecule.

Table 1: Illustrative UV-Vis Absorption Data for Related Phenyl-Containing Compounds

This table provides examples of absorption maxima for structurally related compounds to give context to the typical spectral regions of interest.

Compound/Complex TypeAbsorption Maxima (λmax)Reference
p-Phenylenediamine198 nm, 236 nm, 284 nm sielc.com
Zinc Iodide Complex with (p-Tol)3P~275 nm researchgate.net
Gold(III) Complex with Hydrazone Ligand~300 nm, ~350 nm mdpi.com

Characterization of Emission Properties in Luminescent this compound Complexes

When this compound or its derivatives act as ligands in coordination complexes, particularly with lanthanide ions like Europium(III) (Eu³⁺), the resulting compounds can exhibit significant luminescence. This phenomenon occurs when the complex absorbs light and then re-emits it, typically at a longer wavelength.

The emission in these lanthanide complexes is often achieved through a mechanism known as the "antenna effect". nih.gov In this process, the organic ligand (the "antenna") has a high absorption coefficient and efficiently absorbs excitation energy (e.g., from UV light). sisgeenco.com.br This energy is then transferred intramolecularly from the ligand's excited state to the central lanthanide ion, which is subsequently promoted to an excited f-electronic state. The lanthanide ion then relaxes to its ground state by emitting light, producing its characteristic narrow and sharp emission bands. nih.govmdpi.com

Arylphosphonic diamide ligands have been successfully used to sensitize Eu(III) luminescence. researchgate.net Complexes formed between arylphosphonic diamide ligands and Eu(NO₃)₃ have been shown to exhibit bright red emission upon excitation with near-UV and violet-blue light. researchgate.net The emission spectra are dominated by the transitions characteristic of the Eu³⁺ ion, specifically the ⁵D₀ → ⁷Fₙ transitions. researchgate.net Research has demonstrated that these types of complexes can achieve high photoluminescence quantum yields (PLQYs), a measure of the efficiency of the emission process. nih.govresearchgate.net For Eu(III) complexes with arylphosphonic diamide ligands, intrinsic quantum yields have been reported to range between 18% and 36%. researchgate.net The high efficiency is attributed to the effective energy transfer from the ligand to the metal center. nih.gov

Table 2: Emission Properties of Europium(III) Complexes with Phosphoryl-Containing Ligands

This table summarizes typical emission characteristics observed in Eu(III) complexes sensitized by ligands containing phosphoryl groups, which are structurally related to this compound.

Complex TypeExcitationEmission ColorKey TransitionIntrinsic Quantum Yield (Φ)Reference
[Eu(arylphosphonic diamide)(NO₃)₃]Near-UV / Violet-BlueBright Red⁵D₀ → ⁷Fₙ18% - 36% researchgate.net
[Eu(β-diketonate)₃(DPEPO)]UVBright Red⁵D₀ → ⁷FₙUp to 80%
[Eu(hth)₃(tppo derivative)]UVBright Red⁵D₀ → ⁷FₙUp to 66% mdpi.com

Theoretical and Computational Exploration of this compound Systems

A deep dive into the molecular architecture and reactivity of this compound and its derivatives through the lens of computational chemistry reveals intricate details of their electronic structure, conformational possibilities, and spectroscopic signatures.

Advanced Applications of P Phenylphosphonic Diamide in Chemical Science and Engineering

Catalysis and Organocatalysis Utilizing P-Phenylphosphonic Diamide (B1670390) Ligands

The ability of P-Phenylphosphonic diamide and its derivatives to act as ligands for transition metals is a cornerstone of its application in catalysis. The phosphorus and nitrogen atoms can coordinate with metal centers, influencing their electronic and steric environment, which in turn dictates catalytic activity and selectivity.

Transition Metal-Catalyzed Reactions (e.g., Cross-Coupling Reactions with Palladium and Nickel Complexes)

This compound-type ligands have demonstrated utility in transition metal-catalyzed cross-coupling reactions, a fundamental tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Palladium and nickel complexes are central to these transformations.

In palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, ligands based on phosphorus compounds are crucial for stabilizing the active Pd(0) species and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Ligands derived from phosphinic amides, which are structurally related to this compound, have been successfully employed in Suzuki-Miyaura reactions, effectively coupling various aryl halides with phenylboronic acid to produce biaryl compounds in moderate to high yields. The efficiency of these catalysts can be fine-tuned by modifying the steric and electronic properties of the phosphorus ligand.

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for many cross-coupling reactions. Nickel catalysts can activate less reactive substrates and participate in unique reaction pathways. Phosphorus-based ligands are instrumental in modulating the reactivity of nickel complexes in reactions like the Hirao cross-coupling, which forms P-C bonds. The catalytic cycle for both palladium and nickel often involves the in-situ formation of the active catalyst from a precursor salt and the phosphorus ligand.

Table 1: Performance of a Palladium(II) Phosphinic Amide Complex in Suzuki-Miyaura Cross-Coupling Reactions
Aryl HalideCoupling PartnerCatalystYield (%)
BromobenzenePhenylboronic acid[Pd(Ph2P(O)CH2NPh)2]High
4-BromoanisolePhenylboronic acid[Pd(Ph2P(O)CH2NPh)2]High
4-BromotoluenePhenylboronic acid[Pd(Ph2P(O)CH2NPh)2]High
1-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid[Pd(Ph2P(O)CH2NPh)2]Moderate (35-55%)

Applications in Asymmetric Catalysis

The development of chiral ligands that can induce enantioselectivity in catalytic reactions is a major goal of contemporary chemistry. By introducing chirality into the structure of this compound-type ligands, it is possible to create asymmetric catalysts for synthesizing enantiomerically enriched products.

Chiral diamidophosphite ligands, for instance, have been successfully used in rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed allylic substitution, achieving high enantiomeric excesses (up to 99% ee). Similarly, the palladium-catalyzed enantioselective intramolecular C-H arylation of N-(2-haloaryl)-P,P-diphenylphosphinic amides has been used to generate P-stereogenic phosphine (B1218219) oxide derivatives with excellent enantioselectivity (up to 97% ee). These examples highlight the potential of chiral phosphorus amide structures to control the stereochemical outcome of a reaction, a principle that is applicable to ligands derived from this compound. The synthesis of α-chiral amines, which are important subunits in many pharmaceuticals, has been achieved through the catalytic asymmetric addition of diorganozinc reagents to imines, showcasing another area where chiral phosphorus ligands can be applied.

Polymer and Materials Science Applications of this compound

Beyond catalysis, this compound is a valuable monomer and additive in the field of polymer and materials science, particularly for creating organophosphorus polymers and flame-retardant materials.

Precursors for Organophosphorus Polymers and Polyols

This compound serves as a precursor for the synthesis of organophosphorus polymers. These polymers, which incorporate phosphorus atoms into their main chain or side chains, often exhibit unique and desirable properties such as high thermal stability and inherent flame retardancy. The diamide functionality of this compound allows it to undergo polycondensation reactions with other monomers, such as dicarboxylic acids or diisocyanates, to form phosphorus-containing polyamides or polyureas.

The compound can also be a precursor in the synthesis of phosphorus-containing polyols. Polyols are key components in the production of polyurethanes. By chemically modifying this compound, for example, through reactions with epoxides, it is possible to introduce hydroxyl groups, transforming it into a reactive polyol. Incorporating these phosphorus-containing polyols into polyurethane formulations results in materials with built-in flame retardancy and potentially altered mechanical properties.

Development of Flame Retardant Materials

One of the most significant applications of this compound is in the development of flame-retardant materials. Organophosphorus compounds are considered effective, often halogen-free, alternatives for imparting fire safety to a wide range of polymers.

The flame-retardant mechanism of phosphorus compounds can operate in two distinct phases:

Condensed Phase: During heating, phosphorus compounds like those derived from this compound can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the release of flammable volatile gases (the fuel for the fire) and shielding the underlying polymer from the heat of the flame.

Gas Phase: Some phosphorus compounds can volatilize upon heating and enter the gas phase where combustion occurs. There, they can decompose to release phosphorus-containing radicals (e.g., PO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, effectively "poisoning" the flame and reducing its intensity.

The incorporation of this compound into polymer structures, either as a reactive monomer or an additive, can significantly improve their fire safety performance, helping them meet stringent flammability standards required for applications in construction, electronics, and transportation.

Table 2: Flame Retardant Mechanisms of Organophosphorus Compounds
Mechanism PhaseActionEffect
Condensed PhasePromotes dehydration and cross-linking of the polymer.Forms a stable, insulating char layer that limits fuel release and heat transfer.
Gas PhaseReleases phosphorus-containing radicals (e.g., PO•).Scavenges H• and OH• radicals, interrupting the combustion chain reaction.

This compound as a Component in Solid Polymer Electrolytes

Solid polymer electrolytes (SPEs) are a critical component in the development of safer, next-generation lithium-ion batteries. One of the challenges in SPEs is ensuring thermal stability and flame retardancy without compromising ionic conductivity. Phosphorus-containing compounds are well-suited to address this challenge.

This compound can serve as a monomer for the synthesis of polyphosphonamides. These polymers, which incorporate the phosphonamide linkage into their backbone, exhibit enhanced thermal stability and flame-retardant properties. The presence of phosphorus and nitrogen in the polymer matrix can act synergistically to promote char formation upon combustion, thereby creating a protective barrier that insulates the underlying material and impedes the release of flammable volatiles.

The incorporation of such flame-retardant polymers into solid polymer electrolytes can significantly improve the safety profile of batteries. While this compound itself is not directly used as a salt or plasticizer in the electrolyte, its role as a building block for flame-retardant polymer hosts is a key area of research. The resulting polyphosphonamide-based SPEs can offer a good balance of mechanical integrity, thermal stability, and ionic conductivity.

Below is a table summarizing the properties of polymers relevant to solid polymer electrolytes that can be derived from phosphorus-containing monomers like this compound.

PropertyRelevance in Solid Polymer ElectrolytesContribution of Phosphorus-Containing Monomers
Flame Retardancy Enhances the safety of battery systems by preventing or slowing the spread of fire.The phosphorus and nitrogen elements in polyphosphonamides derived from this compound promote char formation and release non-combustible gases.
Thermal Stability Ensures the electrolyte maintains its structural and chemical integrity at elevated operating temperatures.The aromatic and phosphonamide groups contribute to a higher decomposition temperature of the polymer matrix.
Ionic Conductivity Enables the efficient transport of ions between the electrodes, which is essential for battery performance.While the primary contribution is flame retardancy, the polymer structure can be tailored to facilitate ion movement.
Mechanical Strength Provides a robust physical barrier between the anode and cathode, preventing short circuits.Polyphosphonamides can be synthesized to have high mechanical strength and dimensional stability.

Multifunctional Materials for Specialized Environments (e.g., Space Applications)

Materials used in specialized environments such as aerospace and aviation must meet stringent requirements for thermal stability, flame resistance, and durability under extreme conditions. High-performance polymers are essential for these applications, and this compound can be a key ingredient in their formulation.

The primary application of this compound in this context is as a monomer or precursor for flame-retardant polymers and composites. Epoxy resins, widely used in aircraft interiors and structural components, can be made more fire-resistant by incorporating phosphorus-based flame retardants. researchgate.net Polyphosphonamides synthesized from this compound can be blended with or chemically incorporated into epoxy resins to enhance their fire-retardant properties. mdpi.com

The thermal stability of phenyl-substituted organophosphorus compounds makes them particularly suitable for high-temperature applications. This compound derivatives have decomposition temperatures in the range of 180–185°C, which is higher than their alkyl counterparts. This inherent thermal stability is transferred to the polymers derived from them, making them suitable for use in environments where they may be exposed to significant heat.

The table below outlines the key characteristics of this compound-derived materials for specialized environments.

CharacteristicDescriptionRelevance to Specialized Environments
High Thermal Stability The polymers resist degradation at elevated temperatures.Essential for components near engines or exposed to high operational temperatures in aerospace applications.
Inherent Flame Retardancy The material self-extinguishes or resists ignition when exposed to a flame source.Crucial for meeting fire safety standards for aircraft and spacecraft materials. researchgate.net
Char Formation Upon heating, a stable carbonaceous layer is formed on the material's surface.This char layer acts as an insulating barrier, protecting the underlying material from further heat and degradation.
Low Smoke and Toxicity In the event of a fire, the materials produce minimal smoke and toxic gases.Important for passenger and crew safety in enclosed spaces like aircraft cabins. mdpi.com

Phosphorus-Containing Monomers for Dental Adhesives and Related Materials

In dentistry, the development of durable and effective adhesive materials is crucial for the longevity of restorations. Organophosphorus compounds have found applications as adhesion-promoting monomers in dental adhesives. These monomers can interact with the calcium ions in hydroxyapatite, the main mineral component of enamel and dentin, to form strong and stable chemical bonds.

While phosphonic acids are more commonly studied for this purpose, the amide functionality in this compound offers a versatile platform for synthesizing novel dental monomers. The amino groups can be functionalized with polymerizable groups, such as methacrylates, to create monomers that can be incorporated into dental resin composites.

The general principle involves creating a monomer with a phosphorus-containing head that can bond to the tooth structure and a polymerizable tail that can co-polymerize with the other components of the dental adhesive or composite. The synthesis of N-alkylacrylamidophosphonic acids for dental applications highlights the potential of phosphonamides in this field. researchgate.net this compound can serve as a starting material for similar, more complex monomers.

The table below summarizes the role of phosphorus-containing monomers in dental applications.

FeatureRole in Dental AdhesivesPotential of this compound
Adhesion to Tooth Structure The phosphonic acid or phosphonamide group can chelate with calcium ions in hydroxyapatite, forming a strong chemical bond at the tooth-restoration interface.Can be functionalized to create monomers with adhesive properties.
Polymerization Capability Incorporation of polymerizable groups (e.g., methacrylate) allows the monomer to become part of the cross-linked polymer network of the adhesive or composite.The amino groups can be readily modified to introduce polymerizable functionalities.
Improved Durability A strong chemical bond to the tooth structure can lead to a more durable restoration with better marginal sealing, reducing the risk of secondary caries.Derivatives can contribute to the development of more robust and long-lasting dental materials.

This compound as a Versatile Reagent in Organic Synthesis

Beyond its applications in materials science, this compound is a valuable reagent in organic synthesis, particularly for the construction of heterocyclic compounds and the generation of reactive intermediates.

Synthesis of Complex Nitrogen- and Oxygen-Containing Heterocyclic Compounds

This compound serves as a versatile building block for the synthesis of various phosphorus-containing heterocycles. Its reaction with 1,3-dicarbonyl compounds or their enamine derivatives provides a straightforward route to six-membered heterocycles incorporating phosphorus, nitrogen, and sometimes oxygen atoms.

For instance, the reaction of this compound with enaminones can lead to the formation of diazaphosphininyl and oxazaphosphininyl derivatives. These reactions typically proceed through a condensation mechanism, where the amino groups of the diamide react with the carbonyl groups of the other reactant, followed by cyclization. The resulting heterocyclic structures are of interest in medicinal chemistry and materials science.

The following table provides examples of heterocyclic systems that can be synthesized using this compound as a key reagent.

Reactant TypeResulting HeterocycleDescription of Reaction
Enaminones DiazaphosphininesCondensation reaction leading to a six-membered ring containing one phosphorus and two nitrogen atoms.
β-Diketones OxazaphosphininesReaction can lead to the formation of a six-membered ring containing one phosphorus, one nitrogen, and one oxygen atom, depending on the reaction conditions and the specific diketone used.
α,β-Unsaturated Ketones Various P,N-heterocyclesMichael addition of the amino groups followed by cyclization can lead to a variety of heterocyclic structures.

Generation of Reactive Intermediates for Downstream Synthesis

This compound can be used to generate reactive intermediates that can be trapped in situ to form new chemical bonds. One such application is in the generation of metaphosphonimidates, which are highly reactive phosphorus-containing species.

While not as common as other methods, the thermal decomposition of this compound or its derivatives can potentially lead to the formation of phenylmetaphosphonimidate. This intermediate can then undergo cycloaddition reactions with various dienophiles to produce a range of organophosphorus compounds.

Additionally, this compound can act as a dehydrating agent in certain organic reactions, facilitating condensation reactions by removing water. This reactivity is attributed to the formation of a more stable phosphorus-oxygen double bond in the resulting phosphoric triamide.

The table below details the types of reactive intermediates that can be conceptually generated from this compound and their synthetic utility.

Reactive IntermediateMethod of Generation (Conceptual)Synthetic Application
Phenylmetaphosphonimidate Thermal decomposition or reaction with a strong base.Can undergo [2+2] or [4+2] cycloaddition reactions with alkenes, alkynes, or dienes to form four- or six-membered phosphorus-containing heterocycles.
Phosphorylating Agent In-situ activation with a coupling agent.Can be used to phosphorylate alcohols or amines, although less common than using phosphorus oxychloride or other more reactive phosphorylating agents.
Dehydrating Adduct Reaction with a carboxylic acid or amide.Facilitates the formation of anhydrides, esters, or nitriles through a condensation pathway.

Q & A

Q. What is the optimal synthetic route for P-phenylphosphonic diamide, and how can impurities be minimized?

this compound is synthesized via reaction of dichlorophenylphosphine oxide with ammonia in chloroform at low temperatures (-60°C to -70°C). After 24 hours at room temperature, ammonium chloride byproducts are removed by refluxing with diethylamine in chloroform. Recrystallization from dry methanol yields >90% purity. Key steps include rigorous temperature control during ammonia addition and post-synthesis purification to eliminate residual salts .

Q. How can researchers characterize the purity and structure of this compound?

Essential characterization methods include:

  • Elemental analysis : Verify C, H, N composition (e.g., C: 40.15%, H: 5.77%, N: 17.05% theoretical vs. experimental ).
  • Thermal analysis : Melting point determination (180–185°C with decomposition ).
  • Spectroscopy : Use IR to confirm P-N and P=O bonds, and NMR (¹H/¹³C) to validate aromatic and amide proton environments.

Q. What solvents are suitable for dissolving this compound during experimentation?

The compound is soluble in polar aprotic solvents (chloroform, 1,2-dichloroethane, dimethylformamide) and alcohols (methanol, ethanol) but insoluble in water or ethers. Solubility testing should precede polymerization studies to avoid phase separation .

Q. How does hydrolytic instability impact storage and handling?

this compound degrades in humid environments, forming low-molecular-weight phosphonic acid derivatives. Store under anhydrous conditions (e.g., vacuum-sealed with desiccants) and avoid prolonged exposure to moisture during experiments .

Advanced Research Questions

Q. What experimental conditions maximize molecular weight during thermal polymerization?

Polymerization under vacuum or nitrogen atmospheres yields higher molecular weights (2000–3000 Da) compared to sealed-tube reactions (<1000 Da). For example:

ConditionMolecular Weight (Da)
Sealed tube350–400
Nitrogen atmosphere2000–3000
Vacuum2000–3000
Reaction reversibility under inert conditions favors chain growth, while sealed systems promote depolymerization .

Q. How can contradictions in molecular weight data from different polymerization methods be resolved?

Discrepancies arise from reaction reversibility and byproduct accumulation. To resolve:

  • Replicate experiments : Ensure consistent monomer batches and reaction times.
  • Analyze degradation products : Use HPLC or GPC to detect oligomers.
  • Control atmosphere : Prefer nitrogen or vacuum to suppress side reactions .

Q. What mechanisms drive hydrolytic degradation of poly(this compound), and how can stability be improved?

Hydrolysis occurs via P-N bond cleavage, forming phenylphosphonic acid and ammonia. Stabilization strategies include:

  • Copolymerization : Introduce hydrophobic monomers to reduce water permeability.
  • Crosslinking : Use bifunctional agents (e.g., diisocyanates) to enhance network rigidity .

Q. How does this compound compare to structurally similar diamides (e.g., P-methylphosphonic diamide) in reactivity?

Phenyl groups enhance steric hindrance and reduce nucleophilicity compared to methyl derivatives. For example:

  • Thermal stability : Phenyl derivatives decompose at 180–185°C vs. methyl analogs at lower temperatures.
  • Solubility : Phenyl-substituted diamides exhibit lower solubility in non-polar solvents due to aromatic interactions .

Q. What analytical techniques are critical for assessing polymerization kinetics?

  • Vapor pressure osmometry : Track molecular weight changes in real time.
  • Thermogravimetric analysis (TGA) : Monitor mass loss during degradation.
  • FT-IR spectroscopy : Identify intermediate species (e.g., phosphazenes) during chain propagation .

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